1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)-
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Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- is a heterocyclic compound that has garnered significant attention due to its diverse pharmaceutical and biological applications. This compound is part of the benzimidazole family, which is known for its presence in various biologically active molecules, including drugs and natural products . The incorporation of a fluorophenyl group enhances its biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- can be achieved through several methods:
Visible-Light-Mediated Synthesis: This method involves the use of visible light irradiation in an aqueous ethanol medium at room temperature.
Traditional Reflux Method: Another approach involves refluxing a solution of substituted 1,2-diaminobenzene, 2-mercaptoacetic acid, and the appropriate aromatic aldehyde in dry benzene.
Chemical Reactions Analysis
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- involves its interaction with specific molecular targets:
Reverse Transcriptase Inhibition: The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to a common site on the enzyme and inhibiting its activity.
Radical Chemistry: The compound can undergo radical reactions, which are facilitated by visible light irradiation, leading to the formation of biologically significant organic scaffolds.
Comparison with Similar Compounds
Properties
CAS No. |
136994-89-3 |
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Molecular Formula |
C15H11FN2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11FN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI Key |
HNWKWOBCUFHOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4F |
Origin of Product |
United States |
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